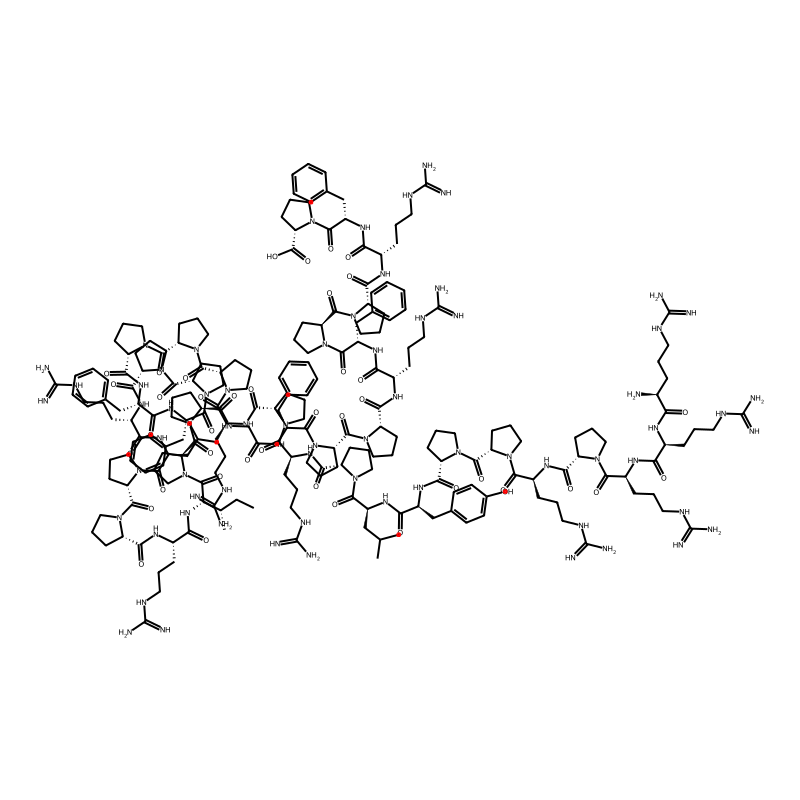PR39 proline-arginine-rich peptide

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Antimicrobial Activity
PR39 exhibits potent antimicrobial activity against a broad spectrum of bacteria, including both drug-susceptible and multi-drug-resistant strains, such as Mycobacterium tuberculosis []. Studies have shown its effectiveness against various bacterial pathogens, suggesting its potential as a novel therapeutic agent [, ].
Anti-inflammatory Properties
PR39 has been shown to possess anti-inflammatory properties by inhibiting the activity of the proteasome, a cellular machinery responsible for protein degradation. This inhibition prevents the breakdown of specific proteins involved in the inflammatory response, leading to reduced inflammation [].
Cardiovascular Protection
Research suggests that PR39 can offer cardioprotective effects in conditions like myocardial ischemia-reperfusion injury, where blood flow to the heart is temporarily blocked and then restored. Studies have shown that PR39 can help mitigate tissue damage and improve heart function after such events [].
PR39 proline-arginine-rich peptide is a naturally occurring antimicrobial peptide primarily found in the small intestine of pigs. It consists of 39 amino acids, characterized by a high content of proline and arginine residues, which contributes to its unique structural and functional properties. This peptide plays a crucial role in the innate immune defense against bacterial infections, exhibiting broad-spectrum antimicrobial activity against various pathogens, including multidrug-resistant strains.
The primary mechanism of action of PR39 involves disrupting bacterial cell membranes, leading to cell lysis. It achieves this by inducing ATP leakage and loss of membrane potential in target bacteria such as Escherichia coli and Bacillus globigii . Additionally, PR39 inhibits protein and DNA synthesis within bacterial cells, further contributing to its bactericidal effects . The peptide's interaction with bacterial membranes is influenced by its positive charge, particularly at the N-terminus, which facilitates membrane penetration .
PR39 exhibits significant biological activities beyond its antimicrobial properties. It has been shown to:
- Induce neutrophil migration in a calcium-dependent manner.
- Modulate macrophage viability by inhibiting apoptosis.
- Function as an anti-apoptotic factor in endothelial cells during hypoxic conditions.
- Regulate angiogenesis and promote wound healing.
- Prevent inflammation during tissue injury .
These multifaceted functions underscore PR39's potential therapeutic applications in immunology and regenerative medicine.
PR39 can be synthesized through several methods:
- Chemical Synthesis: Solid-phase peptide synthesis techniques can be employed to produce PR39 in vitro, allowing for precise control over amino acid sequences.
- Biotechnological Production: Using expression systems such as Pichia pastoris, researchers can produce PR39 through recombinant DNA technology. This method has been shown to enhance the yield and activity of the peptide .
- Natural Extraction: PR39 can also be isolated from porcine intestinal tissues, although this method is less common due to ethical and practical considerations.
The applications of PR39 are diverse:
- Antimicrobial Agent: Due to its potent antibacterial properties, PR39 is explored as a potential therapeutic agent for treating infections caused by resistant bacteria.
- Immunomodulator: Its ability to modulate immune responses makes it a candidate for therapies aimed at enhancing host defense mechanisms.
- Wound Healing: The peptide's role in promoting angiogenesis and tissue repair positions it as a valuable component in regenerative medicine.
- Research Tool: PR39 serves as a model compound for studying proline-rich antimicrobial peptides and their mechanisms of action .
Studies have demonstrated that PR39 interacts with various cellular components:
- It binds to bacterial membranes, leading to disruption of membrane integrity.
- The peptide has been shown to influence nitric oxide levels in liver tissues, suggesting a role in modulating local inflammatory responses .
- PR39 also affects syndecan expression, which may have implications for cellular signaling pathways related to immunity and inflammation .
Several compounds share structural or functional similarities with PR39. Here are some notable examples:
PR39 stands out due to its specific combination of proline and arginine residues, which enhances its stability and activity against a wide range of pathogens while also exhibiting significant immunomodulatory properties.








